molecular formula C12H15N3O4 B8046085 Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate

Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate

Cat. No.: B8046085
M. Wt: 265.26 g/mol
InChI Key: HLMUQLYENCBBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of nitrobenzoates and contains a nitro group (-NO2) and a hydrazine derivative, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the formation of the nitro group at the para position of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using iron powder and hydrochloric acid (Fe/HCl) or sodium dithionite (Na2S2O4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or nitroso compounds.

  • Reduction: Formation of amino derivatives or hydroxylamines.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic structures.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

Ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate is compared with other similar compounds, such as Ethyl 4-nitrobenzoate and Ethyl 2-hydrazinobenzoate, to highlight its uniqueness. While these compounds share structural similarities, this compound exhibits distinct chemical and biological properties due to the presence of the hydrazine derivative and the specific arrangement of functional groups.

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoate

  • Ethyl 2-hydrazinobenzoate

  • Ethyl 3-nitrobenzoate

  • Ethyl 2-nitrobenzoate

Properties

IUPAC Name

ethyl 4-nitro-2-(2-propan-2-ylidenehydrazinyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-4-19-12(16)10-6-5-9(15(17)18)7-11(10)14-13-8(2)3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUQLYENCBBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NN=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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